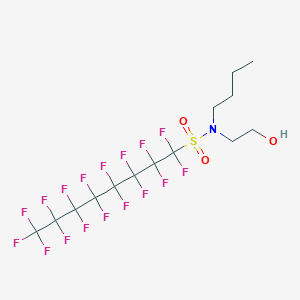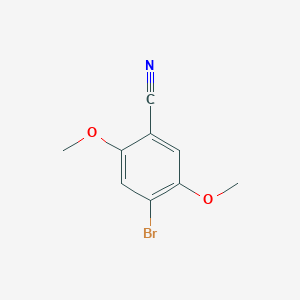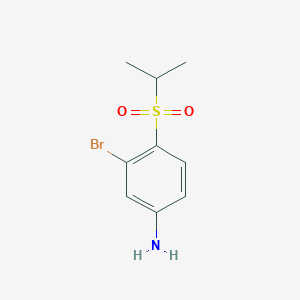
2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6Z)-1,1-Diethoxynona-2,6-diene is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of two ethoxy groups attached to a nonadiene backbone, with double bonds at the 2nd and 6th positions in the E and Z configurations, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,6Z)-1,1-Diethoxynona-2,6-diene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of acetylenic bromides and tetrahydropyranyl ethers, followed by stereoselective hydrogenation and oxidation . The reaction conditions often require the presence of catalysts such as Lindlar catalyst for semi-reduction and silver oxide for oxidation.
Industrial Production Methods: Industrial production of (2E,6Z)-1,1-Diethoxynona-2,6-diene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: (2E,6Z)-1,1-Diethoxynona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Silver oxide, potassium permanganate.
Reduction: Hydrogen gas with Lindlar catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of nonadienal or nonadienoic acid.
Reduction: Formation of 1,1-diethoxynonane.
Substitution: Formation of various substituted nonadienes depending on the reagents used.
Scientific Research Applications
(2E,6Z)-1,1-Diethoxynona-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E,6Z)-1,1-Diethoxynona-2,6-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- (2E,6E)-1,1-Diethoxynona-2,6-diene
- (2Z,6Z)-1,1-Diethoxynona-2,6-diene
- (2E,6Z)-1,1-Diethoxynona-2,6-diene
Comparison: (2E,6Z)-1,1-Diethoxynona-2,6-diene is unique due to its specific E and Z configurations at the 2nd and 6th positions, respectively. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds .
Properties
CAS No. |
106950-34-9 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |
InChI Key |
GCIRJCKOUVCUBZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/CC/C=C/C(OCC)OCC |
Canonical SMILES |
CCC=CCCC=CC(OCC)OCC |
density |
0.860-0.868 |
physical_description |
colourless oily liquid with a fresh, green, cucumber odour |
solubility |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)




![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)








